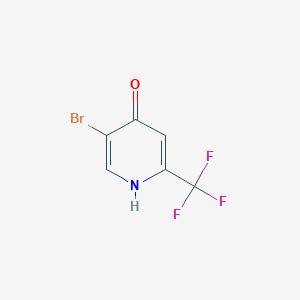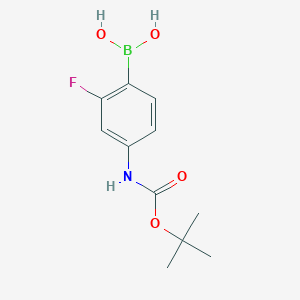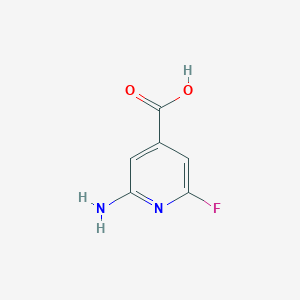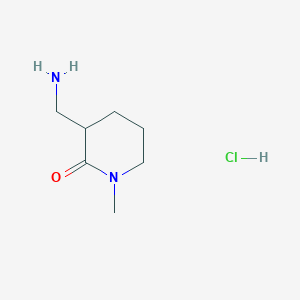
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazol-hydrochlorid
Übersicht
Beschreibung
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the CAS Number: 1426291-14-6 . It has a molecular weight of 203.67 . The molecule contains a total of 26 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride includes a four-membered azetidine ring and a five-membered 1,2,4-oxadiazole ring . The molecule also contains a secondary aliphatic amine .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride include a molecular weight of 203.67 . The InChI code is 1S/C8H13N3O.ClH/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,3-4H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
1,2,4-Oxadiazol-Derivate wurden auf ihre potenziellen Antikrebswirkungen untersucht. Sie werden auf ihre Fähigkeit untersucht, verschiedene Krebszelllinien zu hemmen, und in Forschungsstudien mit Standard-Antikrebsmitteln verglichen .
Antibakterielle Aktivität
Diese Verbindungen haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Sie wurden gegen Bakterienstämme getestet und mit Referenzmedikamenten wie Amoxicillin verglichen. Ihre antifungale Aktivität wurde auch gegen Stämme wie T. harzianum und A. niger bewertet.
Anti-Trypanosomen-Aktivität
Es wurden Forschungen zur Anti-Trypanosomen-Aktivität von 1,2,4-Oxadiazol-Derivaten durchgeführt. Dazu gehören Studien zu ihrem Wirkmechanismus gegen Trypanosoma cruzi-Cystein-Protease Cruzain durch molekulares Andocken und Bewertung der Zytotoxizität .
Medizinische Anwendungen
Oxadiazole haben eine Reihe medizinischer Anwendungen, darunter als Vasodilatatoren, Antikonvulsiva und Antidiabetika. Sie werden auch aufgrund ihres energetischen Verhaltens für andere verschiedene medizinische Anwendungen untersucht .
Antibakterielle Aktivität
Neuartige 1,2,4-Oxadiazol-Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität gegen verschiedene Krankheitserreger untersucht. Einige Verbindungen haben eine hervorragende antibakterielle Aktivität gezeigt .
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-3-7-10-8(12-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPXUVVNWVVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


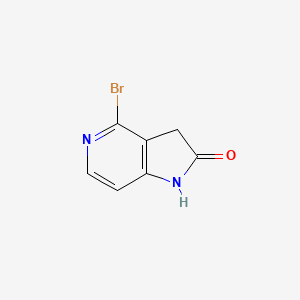

![(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid](/img/structure/B1379015.png)

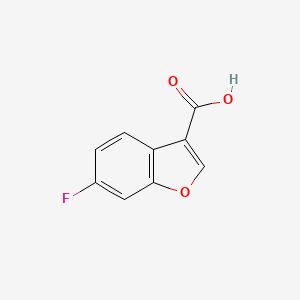
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
